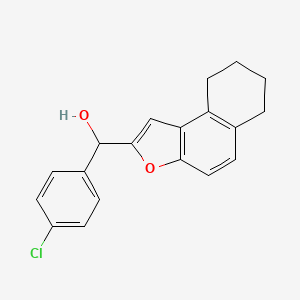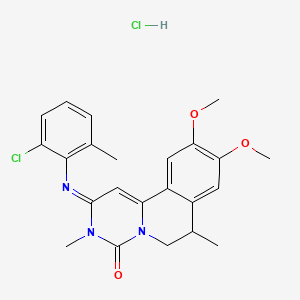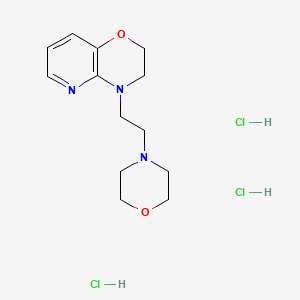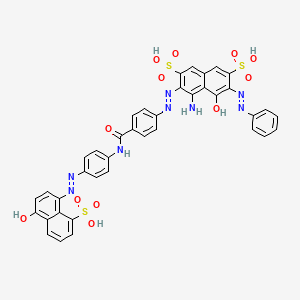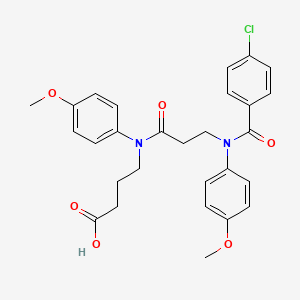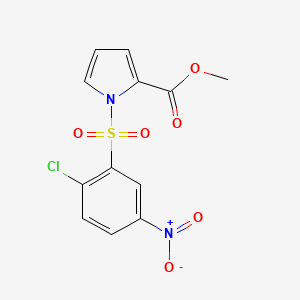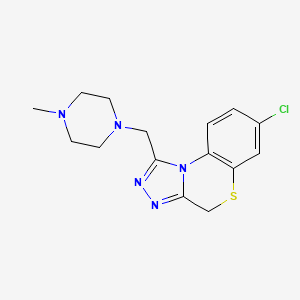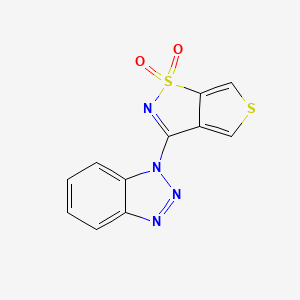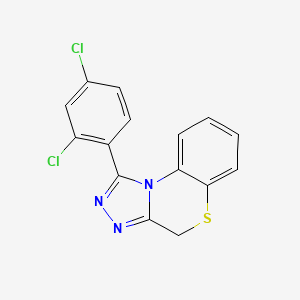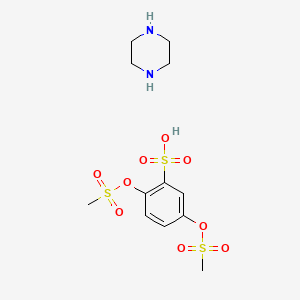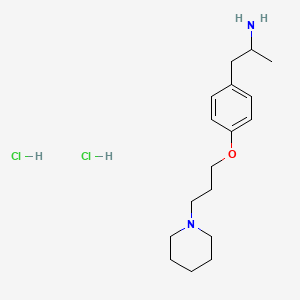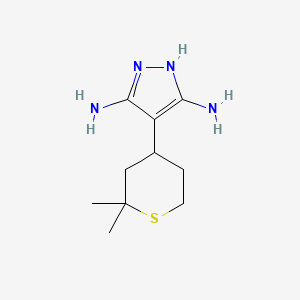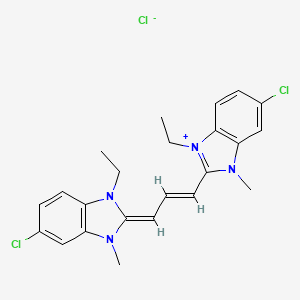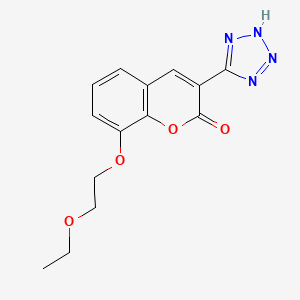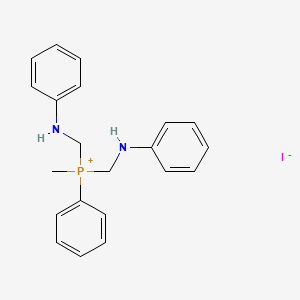
Methylphenylbis((phenylamino)methyl)phosphonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylphenylbis((phenylamino)methyl)phosphonium iodide is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups, in this case, methyl and phenyl groups. The iodide ion serves as the counterion, balancing the positive charge on the phosphonium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenylbis((phenylamino)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization using solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反应分析
Types of Reactions
Methylphenylbis((phenylamino)methyl)phosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学研究应用
Methylphenylbis((phenylamino)methyl)phosphonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
作用机制
The mechanism by which Methylphenylbis((phenylamino)methyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, potentially altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but lacks the phenylamino groups.
Tetraphenylphosphonium iodide: Contains four phenyl groups attached to the phosphorus atom.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a methyl group.
Uniqueness
Methylphenylbis((phenylamino)methyl)phosphonium iodide is unique due to the presence of phenylamino groups, which can impart different chemical reactivity and biological activity compared to other phosphonium salts. This uniqueness makes it valuable in specific applications where these properties are advantageous .
属性
CAS 编号 |
85684-50-0 |
|---|---|
分子式 |
C21H24IN2P |
分子量 |
462.3 g/mol |
IUPAC 名称 |
bis(anilinomethyl)-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C21H24N2P.HI/c1-24(21-15-9-4-10-16-21,17-22-19-11-5-2-6-12-19)18-23-20-13-7-3-8-14-20;/h2-16,22-23H,17-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ZJUCVCFJGRCAOR-UHFFFAOYSA-M |
规范 SMILES |
C[P+](CNC1=CC=CC=C1)(CNC2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


